Isopropyl 2-amino-2-methylpropanoate hydrochloride
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Overview
Description
Isopropyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 2-amino-2-methylpropanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-methylpropanoic acid with isopropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-2-methylpropanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
Oxidation: Produces amides or carboxylic acids.
Reduction: Yields primary amines or alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Isopropyl 2-amino-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which isopropyl 2-amino-2-methylpropanoate hydrochloride exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-methylpropanoate hydrochloride
- Methyl 2-amino-2-methylpropanoate hydrochloride
- Butyl 2-amino-2-methylpropanoate hydrochloride
Uniqueness
Isopropyl 2-amino-2-methylpropanoate hydrochloride is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its ethyl and methyl counterparts, the isopropyl ester offers different solubility and reactivity profiles, making it suitable for specific applications where other esters may not be as effective.
Properties
IUPAC Name |
propan-2-yl 2-amino-2-methylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)10-6(9)7(3,4)8;/h5H,8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEIUFZZTHRBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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